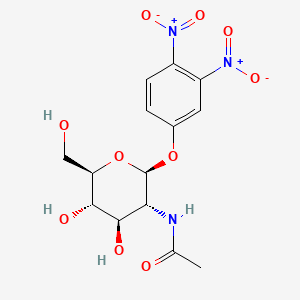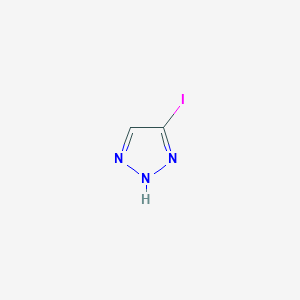![molecular formula C18H25NO B1258409 1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)
1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polytrimethylene terephthalate is a semicrystalline aromatic polyester with three methylene units in its chemical structure. It is known for its excellent elastic recovery capability and is widely used in fibers, films, and engineering thermoplastics . Polytrimethylene terephthalate was first synthesized and patented in 1941, but it was not commercialized until the late 1990s .
Preparation Methods
Polytrimethylene terephthalate is synthesized through the polycondensation process of terephthalic acid and 1,3-propanediol . The synthesis can be carried out by esterification or transesterification. In the esterification reaction, 1,3-propanediol is treated with purified terephthalic acid, while in the transesterification reaction, it is treated with dimethyl terephthalate . The polymerization reaction is typically conducted at temperatures ranging from 250 to 275 degrees Celsius, using highly active catalysts like titanium and tin .
Chemical Reactions Analysis
Polytrimethylene terephthalate undergoes various chemical reactions, including:
Oxidation: Polytrimethylene terephthalate can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions of polytrimethylene terephthalate are less common but can occur under specific conditions.
Substitution: Polytrimethylene terephthalate can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Polytrimethylene terephthalate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of polytrimethylene terephthalate involves its interaction with various molecular targets and pathways. In biomedical applications, polytrimethylene terephthalate-based materials can interact with cells and tissues, promoting cell adhesion, proliferation, and differentiation . The specific molecular targets and pathways involved depend on the particular application and the properties of the polytrimethylene terephthalate-based material.
Comparison with Similar Compounds
Polytrimethylene terephthalate is often compared with other similar compounds, such as polyethylene terephthalate and polybutylene terephthalate. Compared to polyethylene terephthalate, polytrimethylene terephthalate has better elastic recovery and similar physical properties . It also has processing characteristics similar to polybutylene terephthalate, making it a versatile material for various applications . The unique combination of properties makes polytrimethylene terephthalate a promising material for future developments in engineering and biomedical fields.
Similar Compounds
- Polyethylene terephthalate
- Polybutylene terephthalate
Properties
Molecular Formula |
C18H25NO |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-[8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]propan-1-one |
InChI |
InChI=1S/C18H25NO/c1-4-17(20)18-15(13-7-5-12(2)6-8-13)11-14-9-10-16(18)19(14)3/h5-8,14-16,18H,4,9-11H2,1-3H3 |
InChI Key |
PZEAJTAVRYLBTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C |
Synonyms |
2-propanoyl-3-(4-toluyl)tropane 2-propanoyl-3-(4-tolyl)tropane 2-PTT 2beta-propanoyl-3beta-(4-tolyl)tropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid](/img/structure/B1258347.png)
